

Analytical methods for the characterization of 5-Nitro-1,3-benzodioxole

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Compound of Interest

Compound Name: 5-Nitro-1,3-benzodioxole

Cat. No.: B1580859

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An Application Guide to the Comprehensive Characterization of **5-Nitro-1,3-benzodioxole**

Introduction

5-Nitro-1,3-benzodioxole is a nitro-substituted derivative of the 1,3-benzodioxole (methylenedioxybenzene) core structure, presenting as a yellow crystalline powder.^{[1][2]} This compound serves as a critical intermediate and precursor in the synthesis of a wide range of biologically active molecules and is a valuable scaffold in pharmaceutical development.^[1] The presence of the electron-withdrawing nitro group significantly influences the chemical properties of the aromatic ring, making it a versatile handle for further functionalization.^[1]

Given its role in multi-step syntheses, the unequivocal confirmation of its identity, purity, and stability is paramount. This application note provides a comprehensive guide for researchers and drug development professionals, detailing robust analytical methodologies for the thorough characterization of **5-Nitro-1,3-benzodioxole**. We will explore a suite of orthogonal techniques, explaining the causality behind experimental choices to ensure trustworthy and reproducible results.

Molecular Identity and Physicochemical Properties

A foundational step in characterization is to confirm the basic molecular properties of the compound.

- Chemical Formula: $C_7H_5NO_4$ ^{[3][4]}

- Molecular Weight: 167.12 g/mol [3][5]
- CAS Number: 2620-44-2[3][4]
- Appearance: Yellow crystalline powder[1][2]
- Common Synonyms: 1,2-(Methylenedioxy)-4-nitrobenzene, 3,4-Methylenedioxynitrobenzene[2][3]
- Melting Point: Approximately 148-150 °C[6]

Caption: Molecular structure of **5-Nitro-1,3-benzodioxole**.

Spectroscopic Characterization

Spectroscopic methods provide fingerprint information about the molecule's functional groups and structural backbone.

Vibrational Spectroscopy (FTIR/FT-Raman)

Principle: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter Raman light at characteristic frequencies, providing a unique fingerprint. This is the first and most direct method to confirm the presence of key functional moieties.

Key Insights: The analysis of **5-Nitro-1,3-benzodioxole** reveals vibrations corresponding to the nitro group (NO₂), the aromatic ring (C-H and C=C), and the benzodioxole system (C-O-C). The nitro group stretches are particularly strong and diagnostic.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Reference
Nitro (NO ₂)	Asymmetric Stretch (vas)	1609	[7]
Nitro (NO ₂)	Symmetric Stretch (vs)	1437 (IR), 1430 (Raman)	[7]
Aromatic C-H	Stretching	>3000	[7]
Aromatic C-H	Out-of-plane Bending (γ CH)	872, 810, 719	[7][8]
Dioxole CH ₂	Twisting	~1115	[8]
Dioxole C-O-C	Stretching	1200-1000	[9]

Protocol: FTIR Analysis using KBr Pellet Method

- Preparation: Gently grind 1-2 mg of the **5-Nitro-1,3-benzodioxole** sample with ~200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar. The mixture should be a fine, homogenous powder.
- Pellet Formation: Transfer the powder to a pellet-forming die. Apply pressure (typically 8-10 tons) for several minutes using a hydraulic press to form a transparent or translucent pellet.
- Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.[8]
- Scan: Acquire the spectrum, typically from 4000 to 400 cm⁻¹. A background scan of the empty sample holder should be performed first. A resolution of 2-4 cm⁻¹ with 16 scans is generally sufficient.[8]
- Analysis: Identify the characteristic absorption bands and compare them with reference data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR identifies the chemical environment and connectivity of protons, while ¹³C NMR identifies the different carbon atoms.

Key Insights: The aromatic region of the ^1H NMR spectrum is diagnostic. Due to the substitution pattern, three distinct aromatic proton signals are expected. The dioxole methylene protons will appear as a characteristic singlet.

Protocol: ^1H and ^{13}C NMR Analysis

- **Sample Preparation:** Dissolve 5-10 mg of **5-Nitro-1,3-benzodioxole** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3) in an NMR tube. Ensure the sample is fully dissolved.
- **Data Acquisition:** Acquire the ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
- **Analysis:**
 - ^1H NMR (in DMSO-d_6):
 - $\delta \sim 7.91$ ppm: Doublet of doublets (dd), 1H.
 - $\delta \sim 7.76$ ppm: Doublet (d), 1H.
 - $\delta \sim 7.12$ ppm: Doublet (d), 1H.
 - $\delta \sim 6.27$ ppm: Singlet (s), 2H (corresponding to the O-CH₂-O protons).[\[10\]](#)
 - ^{13}C NMR: Expect signals for the seven distinct carbon atoms in the molecule. The carbons attached to oxygen and the nitro group will be shifted accordingly. Reference spectra are available in public databases.[\[2\]](#)

Chromatographic Purity and Identity Confirmation

Chromatographic techniques are essential for assessing the purity of the compound and separating it from potential starting materials, by-products, or degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for analyzing volatile and thermally stable

compounds like **5-Nitro-1,3-benzodioxole**. The GC separates components based on their boiling points and interactions with the column's stationary phase, while the MS fragments the eluted compounds, providing a mass spectrum that serves as a molecular fingerprint.

Key Insights: The mass spectrum of **5-Nitro-1,3-benzodioxole** will show a molecular ion peak (M^+) at m/z 167, corresponding to its molecular weight.^{[2][3]} The fragmentation pattern provides further structural confirmation. GC-MS is a powerful tool for identifying and quantifying trace impurities.^[11]

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
- Instrumentation:
 - GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness), is suitable.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- GC Conditions:
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes. (This program should be optimized).
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Source Temperature: 230 °C.
- Analysis: The retention time confirms the compound's identity against a standard, and the mass spectrum confirms its structure. Purity is assessed by integrating the peak area of the

main component relative to any impurity peaks.

Expected Mass Spectrum Fragments:

m/z	Interpretation
167	Molecular Ion [M] ⁺
121	[M - NO ₂] ⁺
65	Aromatic fragment

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a cornerstone technique for purity assessment of non-volatile or thermally labile compounds. For **5-Nitro-1,3-benzodioxole**, a reverse-phase method is highly effective, separating compounds based on their hydrophobicity.

Key Insights: HPLC with a Diode Array Detector (DAD) or UV detector allows for the quantification of the main peak and any impurities. The retention time is characteristic of the compound under specific conditions, and the UV spectrum can aid in peak identification.

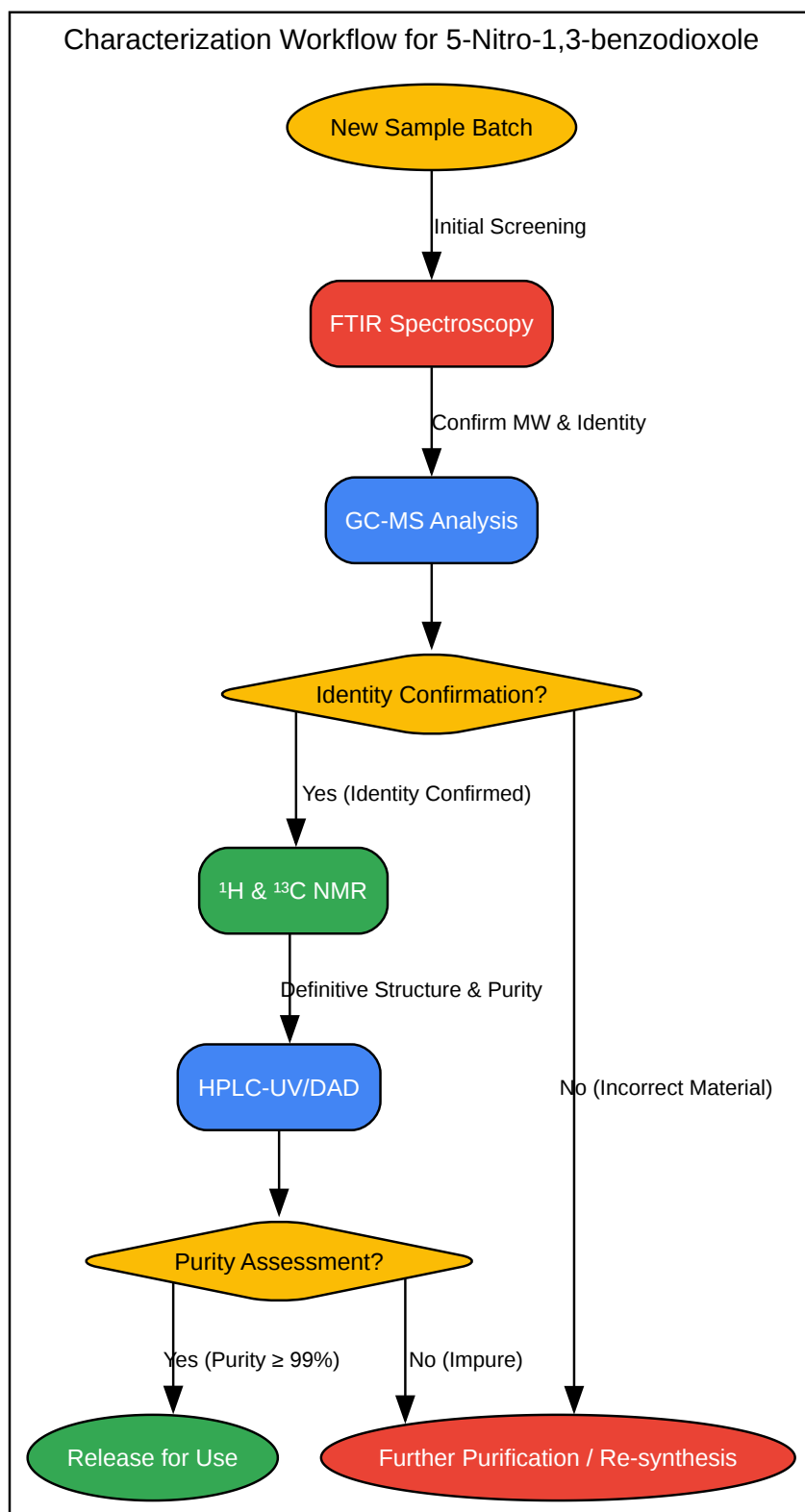
Protocol: Reverse-Phase HPLC Analysis

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter.
- Instrumentation:
 - Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
 - Detector: DAD or UV detector set at an appropriate wavelength (e.g., 280 nm or the λ_{max} from a UV-Vis scan).
- Mobile Phase and Gradient:
 - Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

- Mobile Phase B: Acetonitrile (MeCN) with 0.1% acid.
- Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate. (This should be optimized).
- Flow Rate: 1.0 mL/min.
- Analysis: The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Integrated Analytical Workflow

For comprehensive quality control of a new batch of **5-Nitro-1,3-benzodioxole**, a structured workflow is recommended. This ensures that both identity and purity are confirmed with a high degree of confidence.



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Caption: A logical workflow for the complete characterization of **5-Nitro-1,3-benzodioxole**.

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References

- 1. 5-Nitro-1,3-benzodioxole|CAS 2620-44-2 [benchchem.com]
- 2. 1,3-Benzodioxole, 5-nitro- | C₇H₅NO₄ | CID 75798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 4. 1,3-Benzodioxole, 5-nitro- [webbook.nist.gov]
- 5. chemeo.com [chemeo.com]
- 6. prepchem.com [prepchem.com]
- 7. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 8. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole - ProQuest [proquest.com]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. Synthesis routes of 5-Nitro-1,3-benzodioxole [benchchem.com]
- 11. repository.unar.ac.id [repository.unar.ac.id]
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